Enantiomeric Potency: The Defining Differentiator
The primary and most significant differentiator for (S)-ABT-102 is its stereochemistry, which results in markedly lower potency compared to its (R)-enantiomer. This is not a minor variation but a substantial functional divergence. (S)-ABT-102 inhibits TRPV1 activation by capsaicin with an IC50 of 123 nM . In contrast, the (R)-enantiomer, ABT-102, is a highly potent antagonist with an IC50 of 5-7 nM at the recombinant human TRPV1 receptor [1]. This represents a more than 20-fold difference in potency, making the (S)-enantiomer a useful tool for experiments requiring a less potent TRPV1 blockade.
| Evidence Dimension | In vitro potency (IC50) for inhibiting capsaicin-evoked TRPV1 activation |
|---|---|
| Target Compound Data | IC50 = 123 nM |
| Comparator Or Baseline | (R)-ABT-102 (ABT-102): IC50 = 5-7 nM |
| Quantified Difference | >20-fold less potent |
| Conditions | Inhibition of capsaicin-evoked increase in intracellular Ca2+ in cells expressing recombinant human TRPV1 receptor. |
Why This Matters
This defines the compound's utility as a stereochemical control or a tool for studying partial antagonism, as opposed to a high-potency blocker.
- [1] Surowy CS, Neelands TR, Bianchi BR, et al. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo. J Pharmacol Exp Ther. 2008;326(3):879-888. View Source
